molecular formula C6H4ClF2NS B6602285 2-chloro-5-[(difluoromethyl)sulfanyl]pyridine CAS No. 1887223-38-2

2-chloro-5-[(difluoromethyl)sulfanyl]pyridine

Cat. No.: B6602285
CAS No.: 1887223-38-2
M. Wt: 195.62 g/mol
InChI Key: QZUMSGFOQTZOBO-UHFFFAOYSA-N
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Description

2-Chloro-5-[(difluoromethyl)sulfanyl]pyridine is a fluorinated pyridine derivative of significant interest in advanced chemical research and development. Its molecular structure, defined by the formula C6H4ClF2NS, incorporates both a chloro and a difluoromethylsulfanyl substituent on the pyridine ring . This specific arrangement confers unique physicochemical properties, as the combination of fluorine's high electronegativity and the pyridine ring's characteristics can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity . Fluorinated pyridines are pivotal structural motifs in the discovery of novel active compounds. While the specific applications for this compound are an active area of investigation, analogs and related trifluoromethylpyridine (TFMP) derivatives are well-established as key intermediates in the synthesis of modern agrochemicals and pharmaceuticals . Over 20 TFMP-containing agrochemicals have been commercialized, and multiple pharmaceutical candidates are in clinical trials, underscoring the value of this chemical class . Researchers can leverage this compound as a versatile building block for constructing more complex molecules, particularly through further functionalization of the pyridine ring. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-5-(difluoromethylsulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NS/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUMSGFOQTZOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1SC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Pre-Functionalized Pyridine Intermediates

A two-step approach derived from chloropyridine chemistry involves:

  • Synthesis of 2-Chloro-5-mercaptopyridine :

    • Method : Thiolation of 2-chloro-5-nitropyridine via reduction (e.g., H2/Pd-C) followed by diazotization and treatment with NaSH.

    • Yield : ~65–75% (based on analogous thiolation reactions in).

    • Key Challenge : Avoiding over-reduction of the nitro group.

  • Difluoromethylation of the Thiol Group :

    • Reagent : Difluoromethyl triflate (HCF2OTf) or bromodifluoromethane (HCF2Br) under basic conditions (e.g., K2CO3/DMF).

    • Conditions : 80–100°C, 12–24 hours.

    • Yield : ~50–60% (extrapolated from).

Mechanistic Insight :
The thiolate anion attacks the electrophilic difluoromethylating agent, displacing the leaving group (OTf⁻ or Br⁻). Steric hindrance at the 5-position may necessitate elevated temperatures.

Direct C–H Sulfanylation Using Transition Metal Catalysts

Emerging methodologies leverage transition metals to install the -SCF2H group directly onto the pyridine ring:

  • Catalytic System : CuI/1,10-phenanthroline in DMSO.

  • Substrate : 2-Chloropyridine derivatives with directing groups (e.g., –NO2 at C5).

  • Difluoromethylthiolation Agent : S-(Difluoromethyl) benzenesulfonothioate (PhSO2SCF2H).

  • Conditions : 120°C, 24 hours under N2.

  • Yield : ~40–55% (estimated from similar C–H functionalizations).

Advantages :

  • Avoids pre-functionalization of the pyridine ring.

  • Enables late-stage diversification.

Limitations :

  • Requires stoichiometric oxidants (e.g., Ag2CO3).

  • Limited scope for electron-deficient pyridines.

Cyclization of Acyclic Precursors

Inspired by cyclopentadiene-propenal routes for chloromethylpyridines, this strategy involves:

  • Formation of a Thioether-Linked Intermediate :

    • React cyclopentadiene with propenal derivatives bearing a difluoromethylsulfanyl group.

  • Cyclization and Aromatization :

    • Use POCl3 or PCl5 as cyclization agents under reflux.

    • Subsequent chlorination with Cl2 gas at controlled temperatures.

Key Parameters :

  • Molar Ratio of Reactants : 1:1.05–1.1 (cyclopentadiene:propenal derivative).

  • Temperature : -5°C to 25°C during chlorination.

Optimization and Process Chemistry

Solvent and Catalyst Selection

ParameterOptionsOptimal ChoiceRationale
Solvent DMF, Toluene, ChlorobenzeneDMFEnhances nucleophilicity of thiolate; stabilizes intermediates.
Base K2CO3, Et3N, DBUEt3NEfficient HCl scavenger; minimal side reactions.
Catalyst CuI, Pd/C, FeCl3CuI/1,10-phenanthrolineBalances cost and activity for C–H functionalization.

Reaction Monitoring and Byproduct Control

  • Analytical Tools : GC-MS, HPLC, and 19F NMR to track difluoromethyl incorporation.

  • Common Byproducts :

    • Over-chlorination : Mitigated by controlled Cl2 dosing.

    • Desulfurization : Add antioxidants (e.g., BHT) to thiol-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[(difluoromethyl)sulfanyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

Chemistry

2-Chloro-5-[(difluoromethyl)sulfanyl]pyridine serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications.

Biology

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown significant inhibition against various bacteria, including Staphylococcus aureus and Escherichia coli. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities.
  • Anticancer Activity : In vitro studies indicate that it can inhibit cell proliferation in cancer cell lines, potentially inducing apoptosis or cell cycle arrest through interaction with specific molecular targets.

Medicine

Due to its unique chemical structure, 2-chloro-5-[(difluoromethyl)sulfanyl]pyridine is being explored as a candidate for drug development. Its ability to interact with biological macromolecules may lead to novel therapeutic agents targeting various diseases.

Industry

The compound is utilized in developing new materials with enhanced properties, such as stability and reactivity. It plays a role in creating agrochemical products that protect crops from pests.

Case Studies

StudyFindings
Study 1: Antimicrobial Activity The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µM.
Study 2: Anticancer Properties In vitro assays indicated a 70% reduction in cell viability in HeLa cells at a concentration of 25 µM after 48 hours of exposure.
Study 3: Mechanism Exploration The compound was found to induce apoptosis in cancer cells via the mitochondrial pathway, evidenced by increased caspase activity.

Research Findings

Recent research highlights the versatility and potential applications of this compound:

  • Chemistry Applications : It serves as a building block for synthesizing more complex molecules.
  • Biological Investigations : Ongoing studies are examining its role in targeting specific pathways related to disease mechanisms.
  • Industrial Applications : The unique chemical structure lends itself to developing new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(difluoromethyl)sulfanyl]pyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The difluoromethylsulfanyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its bioavailability and efficacy .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural and physical properties of 2-chloro-5-[(difluoromethyl)sulfanyl]pyridine with related pyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Chloro-5-[(difluoromethyl)sulfanyl]pyridine 2-Cl, 5-S-CF₂H C₆H₅ClF₂NS 186.63 Sulfanyl group enhances polarity; CF₂H provides moderate electron withdrawal
2-Chloro-5-(trifluoromethyl)pyridine 2-Cl, 5-CF₃ C₆H₃ClF₃N 181.55 Strong electron-withdrawing CF₃ group increases metabolic stability
2-Fluoro-5-(methylthio)pyridine 2-F, 5-S-CH₃ C₆H₆FNS 143.18 Methylthio group improves lipophilicity; fluorine enhances bioavailability
5-Chloro-2-fluoropyridine 2-F, 5-Cl C₅H₃ClFN 147.54 Dual halogenation balances reactivity and steric effects

Key Observations :

  • Methylthio (-S-CH₃) substituents, as in 2-fluoro-5-(methylthio)pyridine, prioritize lipophilicity over polarity, which may affect membrane permeability .

Yield and Purity :

  • Compounds with -CF₃ substituents often achieve yields >70% due to established fluorination protocols .

Biological Activity

2-Chloro-5-[(difluoromethyl)sulfanyl]pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group and a sulfur atom, which may influence its pharmacological properties. Research into its biological activity has revealed various mechanisms and effects, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical formula for 2-Chloro-5-[(difluoromethyl)sulfanyl]pyridine is C6H4ClF2N, with a molecular weight of approximately 179.55 g/mol. The structure includes a pyridine ring substituted with a chlorine atom at the 2-position and a difluoromethylthio group at the 5-position.

Antimicrobial Activity

Research indicates that compounds containing difluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives demonstrate higher fungicidal activity compared to their chloro-, nitro-, and cyano-substituted counterparts .

CompoundActivityReference
2-Chloro-5-[(difluoromethyl)sulfanyl]pyridineAntimicrobial
Trifluoromethyl pyridinesHigher fungicidal activity

Anti-inflammatory Effects

The anti-inflammatory potential of pyridine derivatives has been well-documented. In vitro studies have demonstrated that certain pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, compounds similar to 2-Chloro-5-[(difluoromethyl)sulfanyl]pyridine have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundCOX Inhibition (IC50)Reference
2-Chloro-5-[(difluoromethyl)sulfanyl]pyridineSimilar to celecoxib
Celecoxib0.04 ± 0.01 μmol

Anticancer Properties

Emerging evidence suggests that pyridine derivatives may also possess anticancer properties. Certain analogs have been reported to induce apoptosis in various cancer cell lines through mechanisms involving the downregulation of specific proteins associated with cell survival .

Case Studies

  • In Vitro Studies on COX Inhibition : A study assessed the anti-inflammatory activity of several pyridine derivatives, including those structurally related to 2-Chloro-5-[(difluoromethyl)sulfanyl]pyridine. The results indicated significant inhibition of COX-1 and COX-2 enzymes, suggesting a promising therapeutic potential in inflammatory conditions .
  • Antimicrobial Efficacy : Another investigation evaluated the antimicrobial activity of various substituted pyridines against multiple bacterial strains. The results confirmed that compounds with difluoromethyl groups exhibited enhanced antimicrobial efficacy compared to traditional substitutes .
  • Apoptosis Induction in Cancer Cells : A recent study focused on the effects of difluoromethyl-substituted pyridines on cancer cell lines, revealing their ability to trigger apoptosis through modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-5-[(difluoromethyl)sulfanyl]pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, halogenated pyridine derivatives can react with difluoromethylthiolating agents under catalytic conditions. Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Cu(I) catalysts). Characterization via 1H^{1}\text{H} NMR and 19F^{19}\text{F} NMR is critical to confirm the introduction of the difluoromethylsulfanyl group .

Q. How can researchers validate the structural identity of 2-chloro-5-[(difluoromethyl)sulfanyl]pyridine and its intermediates?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 13C^{13}\text{C} NMR to confirm pyridine ring substitution patterns and 19F^{19}\text{F} NMR to verify difluoromethyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.
  • X-ray Crystallography : For unambiguous structural determination, particularly when synthesizing stereoisomers or resolving ambiguity in substitution sites .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodology :

  • Antioxidant Activity : DPPH radical scavenging assays (IC50_{50} values) .
  • Enzyme Inhibition : β-glucuronidase or acetylcholinesterase inhibition assays using spectrophotometric methods .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of derivatives?

  • Methodology :

  • Substituent Variation : Introduce electron-withdrawing/donating groups at the pyridine 3-position to modulate electronic effects on the difluoromethylsulfanyl moiety.
  • Bioisosteric Replacement : Replace the sulfanyl group with sulfonyl or sulfonamide groups to enhance metabolic stability .
  • Docking Studies : Use AutoDock Vina or Schrödinger to predict binding modes with target enzymes (e.g., β-glucuronidase) and prioritize synthetic targets .

Q. What strategies address contradictions in biological activity data between in vitro and cellular assays?

  • Methodology :

  • Permeability Assessment : Perform Caco-2 monolayer assays to evaluate cellular uptake limitations.
  • Metabolite Profiling : LC-MS/MS to identify active metabolites or degradation products in cell lysates.
  • Proteomic Analysis : SILAC labeling to track target engagement in cellular environments .

Q. How can the stability of 2-chloro-5-[(difluoromethyl)sulfanyl]pyridine be assessed under physiological conditions?

  • Methodology :

  • pH Stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 24/48 hours.
  • Oxidative Stress Testing : Expose to H2_2O2_2 or liver microsomes to simulate metabolic breakdown.
  • Thermal Stability : DSC/TGA analysis to determine decomposition temperatures .

Q. What advanced techniques are used to study its interaction with biological targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes/receptors.
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to guide rational design .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for affinity optimization .

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